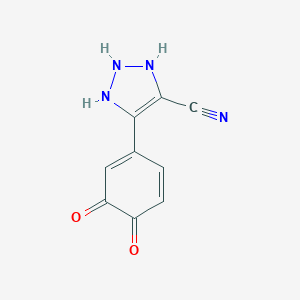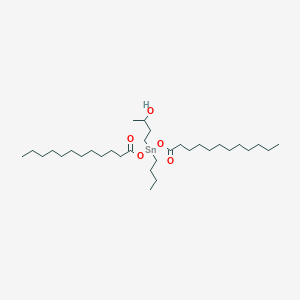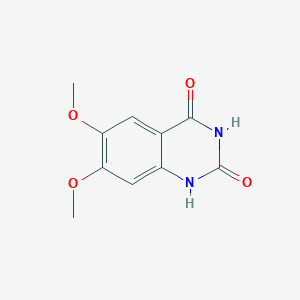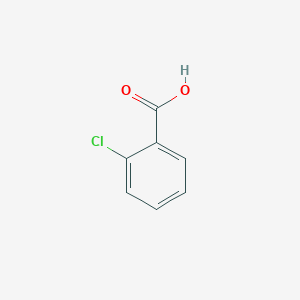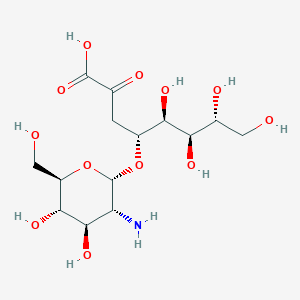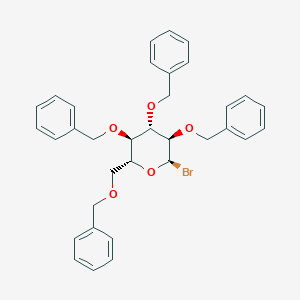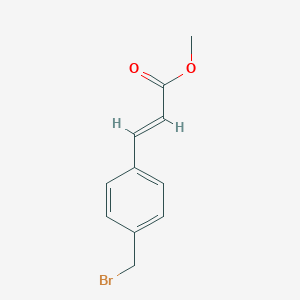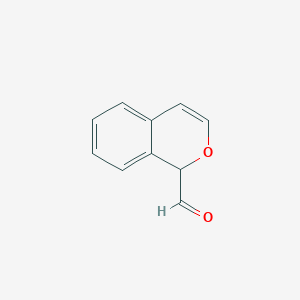
1H-2-Benzopyran-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2-Benzopyran-1-carboxaldehyde is a chemical compound that belongs to the class of benzopyran derivatives. It is also known as coumarin aldehyde and is widely used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1H-2-Benzopyran-1-carboxaldehyde is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
Effets Biochimiques Et Physiologiques
1H-2-Benzopyran-1-carboxaldehyde exhibits a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and anticoagulant properties. It also exhibits antimicrobial and antitumor activities. Additionally, it has been shown to modulate the immune system and regulate glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1H-2-Benzopyran-1-carboxaldehyde has several advantages for lab experiments. It is a stable compound that is readily available and easy to synthesize. It exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, it also has some limitations. It is known to exhibit cytotoxicity at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research and development of 1H-2-Benzopyran-1-carboxaldehyde. One of the most promising areas is the development of novel derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of 1H-2-Benzopyran-1-carboxaldehyde and its potential applications in various disease states.
Conclusion
In conclusion, 1H-2-Benzopyran-1-carboxaldehyde is a versatile compound that exhibits a wide range of biological activities. It has been extensively used in various scientific research applications, and its potential applications in various disease states are still being explored. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved biological activities and reduced toxicity.
Méthodes De Synthèse
The synthesis of 1H-2-Benzopyran-1-carboxaldehyde can be achieved through several methods. One of the most common methods involves the condensation of salicylaldehyde with malonic acid in the presence of a base catalyst. The resulting intermediate is then oxidized to form 1H-2-Benzopyran-1-carboxaldehyde.
Applications De Recherche Scientifique
1H-2-Benzopyran-1-carboxaldehyde has been extensively used in various scientific research applications. It is a versatile compound that exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticoagulant properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
Numéro CAS |
148679-89-4 |
|---|---|
Nom du produit |
1H-2-Benzopyran-1-carboxaldehyde |
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1H-isochromene-1-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-7,10H |
Clé InChI |
XCNJKTGJKDKMEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(OC=CC2=C1)C=O |
SMILES canonique |
C1=CC=C2C(OC=CC2=C1)C=O |
Synonymes |
1H-2-Benzopyran-1-carboxaldehyde (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



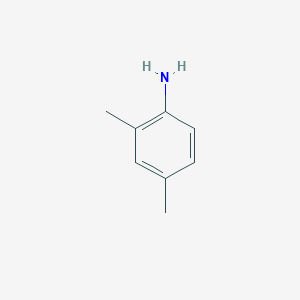

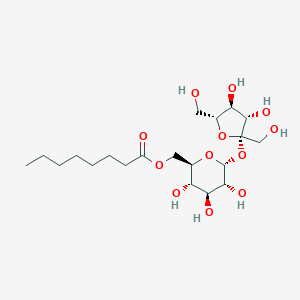
![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)
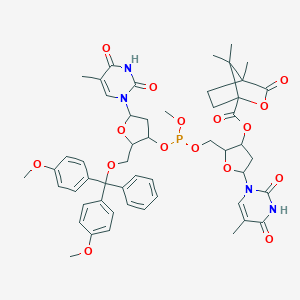
![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)

